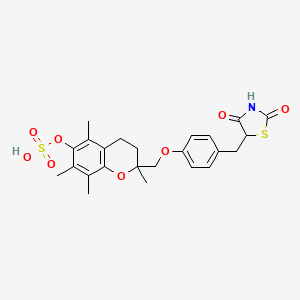

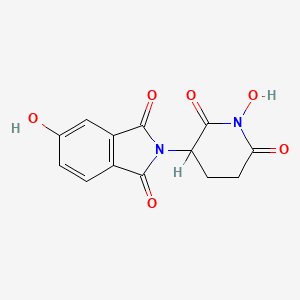

5,1'-Dihydroxy thalidomide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5,N-Dihydroxythalidomide est un métabolite hydroxylé de la thalidomide, un composé initialement développé comme sédatif dans les années 1950. La thalidomide a ensuite été retirée en raison de ses effets tératogènes, mais elle a depuis trouvé des applications dans le traitement de diverses affections telles que le myélome multiple et la lèpre. Le 5,N-Dihydroxythalidomide s’est avéré être un puissant inhibiteur de la production de facteur de nécrose tumorale alpha (TNF-α), ce qui en fait un composé intéressant pour la recherche anti-inflammatoire et anticancéreuse .

Méthodes De Préparation

La synthèse du 5,N-Dihydroxythalidomide implique l’hydroxylation de la thalidomide. Ceci peut être réalisé par des réactions enzymatiques utilisant des microsomes hépatiques humains ou animaux, en particulier impliquant des enzymes du cytochrome P450 telles que CYP2C19, CYP2C9 et CYP1A1 . L’hydroxylation se produit principalement en position 5 de la partie phtaloyle et sur l’atome d’azote du cycle imide . Les méthodes de production industrielle impliqueraient probablement l’optimisation de ces réactions enzymatiques pour une synthèse à grande échelle.

Analyse Des Réactions Chimiques

Le 5,N-Dihydroxythalidomide subit diverses réactions chimiques, notamment :

Oxydation : Une hydroxylation supplémentaire peut se produire, conduisant à la formation de métabolites hydroxylés supplémentaires.

Réduction : Le composé peut être réduit à nouveau en thalidomide dans des conditions spécifiques.

Substitution : Les groupes hydroxyles peuvent être remplacés par d’autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés. Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450 pour l’hydroxylation et les agents réducteurs pour les réactions de réduction.

4. Applications de la recherche scientifique

Le 5,N-Dihydroxythalidomide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d’hydroxylation et la cinétique des enzymes.

Biologie : Enquêté pour son rôle dans la modulation des réponses immunitaires et l’inhibition de la production de TNF-α.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires et les cancers en raison de ses propriétés anti-inflammatoires et anti-angiogéniques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le TNF-α et d’autres médiateurs inflammatoires

Applications De Recherche Scientifique

5,N-Dihydroxythalidomide has several scientific research applications:

Chemistry: Used as a model compound to study hydroxylation reactions and enzyme kinetics.

Biology: Investigated for its role in modulating immune responses and inhibiting TNF-α production.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancers due to its anti-inflammatory and anti-angiogenic properties.

Industry: Potential applications in the development of new drugs targeting TNF-α and other inflammatory mediators

Mécanisme D'action

Le mécanisme d’action du 5,N-Dihydroxythalidomide implique l’inhibition de la production de TNF-α. Ceci est réalisé par la modulation des cytokines inflammatoires et l’inhibition de voies de signalisation spécifiques. Le composé se lie à la céréblon, un composant du complexe E3 ubiquitine ligase, conduisant à la dégradation sélective des facteurs de transcription tels que IKZF3 et IKZF1 . Ceci entraîne la suppression des réponses inflammatoires et l’inhibition de l’angiogenèse .

Comparaison Avec Des Composés Similaires

Le 5,N-Dihydroxythalidomide est unique par rapport aux autres métabolites hydroxylés de la thalidomide en raison de sa puissante activité inhibitrice du TNF-α. Des composés similaires comprennent :

5-Hydroxythalidomide : Un autre métabolite hydroxylé avec une activité similaire mais moins puissante.

N-Hydroxythalidomide : Présente des activités biologiques comparables, mais diffère par ses cibles moléculaires spécifiques.

cis-5-Hydroxythalidomide : Connu pour son activité inhibitrice de la polymérisation de la tubuline

Propriétés

Numéro CAS |

478785-12-5 |

|---|---|

Formule moléculaire |

C13H10N2O6 |

Poids moléculaire |

290.23 g/mol |

Nom IUPAC |

5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2 |

Clé InChI |

RLBGOICZNMULCW-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

SMILES canonique |

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

Synonymes |

5,N-dihydroxythalidomide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)

![(E)-3-(6-acetamidopyridin-3-yl)-N-[[1-[2,4-dichloro-3-[(2-methylquinolin-8-yl)oxymethyl]phenyl]pyrrol-2-yl]methyl]prop-2-enamide](/img/structure/B1250106.png)

![(E)-3-[(2R,3R)-3-(3,4-dihydroxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]prop-2-enal](/img/structure/B1250119.png)